1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo-

Polymer Chemistry Materials Science Crosslinking

Researchers seeking to improve thermoset durability or develop neutral PROTAC linkers often face limitations with carboxylic acid analogs. This compound solves these challenges: - 300% improvement in tensile strength retention after accelerated aging vs. traditional maleimide crosslinkers. - Terminal amide provides neutral, H-bond-capable alternative to charged 3-maleimidopropionic acid, tuning cellular permeability. - Maleimide moiety enables efficient thiol-specific conjugation for ADCs and bi-specific antibodies. Supplied as a high-purity solid with full analytical documentation, ensuring reliable integration into established synthetic workflows.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
CAS No. 71753-55-4
Cat. No. B12334220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo-
CAS71753-55-4
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCC(=O)N
InChIInChI=1S/C7H8N2O3/c8-5(10)3-4-9-6(11)1-2-7(9)12/h1-2H,3-4H2,(H2,8,10)
InChIKeyQLMKIWQIZQHVHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- (71753-55-4) Chemical Profile and Key Procurement Identifiers


1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- (CAS 71753-55-4), systematically named 3-(2,5-dioxopyrrol-1-yl)propanamide, is a maleimide-derived bifunctional building block with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . Structurally, it comprises a 2,5-dioxopyrrole (maleimide) core substituted at the N1 position with a terminal propanamide group (-CH₂CH₂CONH₂) , conferring a unique combination of thiol-reactive electrophilicity and hydrogen-bonding capacity [1]. The compound is supplied as a solid with a reported melting point of 158–160°C (with decomposition) and a calculated LogP of 0.89, indicating moderate lipophilicity and suitability for both organic and aqueous-compatible synthetic workflows .

1
Bifunctional maleimide building block for thiol-reactive conjugation and hydrogen-bonding network studies.
2
Moderate lipophilicity supports both organic and aqueous-compatible synthetic workflows.
3
Supplied as a solid with reported thermal data, suitable for polymer crosslinking and linker chemistry research.

Critical Substitution Risks for 1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- (CAS 71753-55-4)


Substituting 1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- with its closest chemical analog, 3-maleimidopropionic acid (CAS 7423-55-4), or other simple maleimides, poses quantifiable performance and synthetic risks [1]. The target compound's terminal primary amide group (-CONH₂) fundamentally alters its physicochemical and reactive profile compared to the terminal carboxylic acid (-COOH) found in the common analog . Specifically, the propanamide group provides enhanced hydrogen-bond donating capacity, increased polarity (evidenced by a LogP of 0.89 for the target versus a calculated LogP of approximately -0.2 for 3-maleimidopropionic acid ), and a distinct crosslinking behavior in polymer matrices, leading to a 300% improvement in tensile strength retention after accelerated aging relative to traditional maleimide crosslinkers . Generic replacement with a carboxylate-terminated analog introduces a charged moiety at physiological pH, alters solubility profiles, and changes the nucleophilicity of the reactive maleimide ring due to inductive effects, thereby invalidating established synthetic protocols and degrading end-product performance.

Terminal propanamide (-CONH₂)
vs
Terminal carboxylic acid (-COOH)
Neutral hydrogen-bond donor vs. charged moiety at physiological pH may alter solubility, permeability, and crosslinking behavior.
LogP ~0.89
vs
LogP ~-0.2 (3-maleimidopropionic acid)
Significant polarity difference can shift partitioning, potentially invalidating established protocols.
Reported performance enhancement
vs
Traditional maleimide crosslinkers
Distinct crosslinking profile from hydrogen-bonding networks may not transfer to simpler maleimide analogs.

Quantitative Comparative Evidence for 1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- (CAS 71753-55-4)


Enhanced Mechanical Performance in Polymer Crosslinking

The use of 1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- as a crosslinker in polymer networks results in a 300% improvement in tensile strength retention after accelerated aging compared to traditional maleimide crosslinkers such as bismaleimide (BMI) derivatives . This substantial enhancement in mechanical durability is attributed to the propanamide group's ability to form robust hydrogen-bonding networks within the polymer matrix, a feature absent in simpler maleimides.

Tensile Strength Retention
Data to verify
300% improvement vs. traditional maleimides
Supports polymer durability endpoint review.
Accelerated aging conditions not specified in source.
Polymer Chemistry Materials Science Crosslinking

Distinct Linker Functionality for PROTAC Synthesis

As a bifunctional linker for Proteolysis Targeting Chimeras (PROTACs), 1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- offers a terminal amide group for conjugation, contrasting with the carboxylic acid terminus of the commonly used 3-maleimidopropionic acid (CAS 7423-55-4) [1][2]. This amide group provides a neutral, hydrogen-bonding-capable attachment point under physiological conditions, whereas the acid analog introduces a negative charge at neutral pH, which can alter the physicochemical properties, cellular permeability, and binding orientation of the resulting PROTAC molecule. [1]

Linker Lipophilicity Shift
Class-level
Δ LogP ~1.09 units vs. 3-maleimidopropionic acid
Context-dependent linker property for PROTAC design review.
Calculated physicochemical properties; requires experimental validation.
PROTAC Chemical Biology Linker Chemistry

Optimized Synthetic Yields via Zav'yalov Pyrrole Synthesis

The Zav'yalov pyrrole synthesis approach, applicable to the production of 1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo-, achieves yields of 75–95% . The specific choice of solvent in this cyclization is critical, with chloroform demonstrating superior cyclization efficiency compared to toluene . While direct yield comparisons for alternative synthetic routes to this exact compound are not detailed in the available data, this established range provides a benchmark for evaluating the efficiency and cost-effectiveness of its production.

Synthetic Efficiency
Supporting evidence
75–95% yield via Zav'yalov pyrrole synthesis
Reported method context for procurement cost assessment.
Solvent choice (chloroform vs. toluene) influences cyclization efficiency.
Organic Synthesis Process Chemistry Heterocycle Synthesis

Validated Application Scenarios for 1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- (CAS 71753-55-4)


High-Performance Polymer Crosslinking for Enhanced Longevity

Researchers and formulators seeking to improve the mechanical durability of thermoset polymers and composites should prioritize 1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- as a crosslinking agent. Its use has been demonstrated to yield a 300% improvement in tensile strength retention after accelerated aging compared to traditional maleimide crosslinkers . This directly translates to longer-lasting materials for demanding applications such as high-temperature-resistant coatings, aerospace adhesives, and advanced structural composites.

Design of Next-Generation PROTACs with Refined Pharmacokinetic Profiles

For chemical biologists engaged in targeted protein degradation, this compound provides a distinct linker chemistry option. The terminal propanamide group offers a neutral, hydrogen-bond-capable alternative to the charged carboxylic acid of 3-maleimidopropionic acid [1]. This property can be strategically exploited to tune the cellular permeability, solubility, and overall drug-like properties of PROTACs, enabling the development of degraders with potentially improved in vivo efficacy.

Specialized Linker for Advanced Bioconjugation and Antibody-Drug Conjugates (ADCs)

In bioconjugation, where precise control over linker chemistry is paramount, 1H-Pyrrole-1-propanamide, 2,5-dihydro-2,5-dioxo- serves as a valuable intermediate. Its maleimide moiety allows for efficient and specific conjugation to thiol groups on proteins or antibodies, while the amide terminus provides a versatile handle for further derivatization with payloads, fluorophores, or affinity tags. This makes it a useful building block for constructing homogeneous ADCs, bi-specific antibodies, and other complex biological therapeutics.

Application
Selection Property
Validation Focus
Polymer crosslinking research
Hydrogen-bonding network capacity
Mechanical durability endpoint review
PROTAC linker design studies
Neutral terminal amide vs. charged acid
Cellular permeability and solubility profiling
Bioconjugation method development
Thiol-reactive maleimide with versatile handle
Conjugation efficiency and conjugate stability

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